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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)propylamine

Cat. No.: B049238 Get Quote

Introduction

3-(3-Chlorophenoxy)propylamine is a chemical compound of interest in pharmaceutical

research and drug development. Its structural elucidation and characterization are fundamental

for understanding its chemical behavior and biological activity. This technical guide provides a

comprehensive overview of the predicted spectroscopic data for 3-(3-
Chlorophenoxy)propylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring

such data are also presented, along with a visual workflow for spectroscopic analysis. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 3-(3-
Chlorophenoxy)propylamine, the following data has been predicted based on established

principles of spectroscopy and analysis of analogous compounds.

Table 1: Predicted ¹H NMR Data for 3-(3-Chlorophenoxy)propylamine

Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.20 t 1H Ar-H

~6.90 d 1H Ar-H

~6.85 s 1H Ar-H

~6.75 d 1H Ar-H

~4.00 t 2H O-CH₂

~2.85 t 2H CH₂-N

~1.95 p 2H CH₂-CH₂-CH₂

~1.50 (broad) s 2H NH₂

Table 2: Predicted ¹³C NMR Data for 3-(3-Chlorophenoxy)propylamine

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~159.0 Ar-C-O

~135.0 Ar-C-Cl

~130.0 Ar-CH

~121.0 Ar-CH

~115.0 Ar-CH

~113.0 Ar-CH

~66.0 O-CH₂

~40.0 CH₂-N

~31.0 CH₂-CH₂-CH₂

Table 3: Predicted IR Absorption Bands for 3-(3-Chlorophenoxy)propylamine
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium, Broad N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1580 Strong N-H bend (scissoring)

1590, 1480 Strong Aromatic C=C stretch

1250-1200 Strong Aryl-O-C stretch (asymmetric)

1050-1000 Strong Aryl-O-C stretch (symmetric)

800-750 Strong C-Cl stretch

780-690 Strong
Aromatic C-H bend (out-of-

plane)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-(3-Chlorophenoxy)propylamine

Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

185/187 Moderate
[M]⁺ (Molecular ion, ~3:1 ratio

due to ³⁵Cl/³⁷Cl)

128/130 High
[M - C₃H₇N]⁺ (Loss of

propylamine side chain)

99 Moderate [C₄H₅ClO]⁺

56 High [C₃H₆N]⁺

30 Very High [CH₄N]⁺ (Base peak)

Experimental Protocols
The following are detailed, generic methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: Dissolve 5-25 mg of 3-(3-Chlorophenoxy)propylamine in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry

NMR tube.[1] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to

obtain a good signal-to-noise ratio in a reasonable time.[1]

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.[2]

Acquire the spectrum using a standard pulse sequence.

Set the number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend

on the sample concentration.[2]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Reference the spectrum using the solvent peak or an internal standard like

tetramethylsilane (TMS) at 0 ppm.[2]
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Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: The sample can be analyzed as a neat liquid if it is an oil, or as a thin

film between two salt plates (e.g., NaCl or KBr). If the sample is a solid, it can be prepared

as a KBr pellet or as a mull in an oil like Nujol.[3]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or salt plates).

Place the prepared sample in the spectrometer's sample compartment.

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed bands with known vibrational frequencies of functional groups to

confirm the presence of amine, aromatic, ether, and chloro- functionalities.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, this is often done via a gas chromatograph (GC-MS) or a direct

insertion probe.[4]

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a

common technique for small organic molecules that provides detailed fragmentation

patterns.[5][6]

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

Detection: The separated ions are detected, and their abundance is recorded.[4]

Data Analysis:

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Identify the molecular ion peak to confirm the molecular weight of the compound. The

presence of a peak at M+2 with an intensity of about one-third of the molecular ion is

characteristic of a molecule containing one chlorine atom.

Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

synthesized compound like 3-(3-Chlorophenoxy)propylamine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 3-(3-
Chlorophenoxy)propylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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